Product packaging for Benzyl 5-(benzyloxy)-2-nitrobenzoate(Cat. No.:CAS No. 61340-14-5)

Benzyl 5-(benzyloxy)-2-nitrobenzoate

Cat. No.: B13967159
CAS No.: 61340-14-5
M. Wt: 363.4 g/mol
InChI Key: RZIPPKKQZPOKDG-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics within the Benzoate (B1203000) Ester Family

The systematic IUPAC name for this compound is benzyl (B1604629) 5-(benzyloxy)-2-nitrobenzoate. Its structure is built upon a central benzene (B151609) ring. Key functional groups are attached at specific positions: a nitro group (-NO2) at carbon 2, a benzyloxy group (-OCH2C6H5) at carbon 5, and a benzyl ester group (-COOCH2C6H5) at carbon 1.

The presence of two benzyl groups, one as an ether and one as an ester, is a notable feature. These groups are often employed as protecting groups in multi-step organic synthesis. They are relatively stable under a variety of reaction conditions but can be removed selectively when needed, typically through catalytic hydrogenation. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. It can also be readily reduced to an amino group (-NH2), a transformation that is fundamental to its role as a synthetic intermediate.

Chemical and Physical Properties of Benzyl 5-(benzyloxy)-2-nitrobenzoate
PropertyValueSource
CAS Number61340-14-5 nih.gov
Molecular FormulaC21H17NO5 nih.gov
Average Molecular Weight363.369 g/mol nih.gov
Monoisotopic Mass363.110673 g/mol nih.gov

Significance as a Key Intermediate in Complex Organic Syntheses

The strategic placement of its functional groups makes this compound a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds with pharmaceutical relevance. The nitro group at the 2-position, adjacent to the ester, is pivotal. Its reduction to an amino group yields a 2-aminobenzoic acid derivative. This transformation is a gateway to a wide array of cyclization reactions.

Synthesis of Quinazolinone Derivatives:

One of the primary applications of intermediates derived from this compound is in the synthesis of quinazolinones. Quinazolinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including some with hypnotic, sedative, analgesic, anticonvulsant, and anti-inflammatory effects. google.com The general synthetic strategy involves the reduction of the nitro group to an amine, which creates a 2-aminobenzoate scaffold. This intermediate can then be reacted with various reagents to construct the fused pyrimidine ring characteristic of quinazolinones.

For instance, the resulting 2-amino-5-(benzyloxy)benzoic acid derivative can be condensed with an appropriate reagent, such as an acyl chloride, to form an N-acylanthranilic acid. Subsequent acid-catalyzed cyclization with a primary amine can then yield a substituted quinazolinone. google.com While direct synthesis examples starting from this compound are not abundant in readily available literature, the transformation of analogous nitrobenzoates into quinazolinones is a well-established synthetic route. nih.govorganic-chemistry.org The benzyloxy group at the 5-position can be retained in the final product or deprotected to a hydroxyl group, allowing for further functionalization and the creation of a diverse library of quinazolinone derivatives. google.comnih.gov

The utility of this compound lies in its pre-functionalized structure, which allows for the efficient and controlled assembly of complex molecular architectures. The benzyl protecting groups offer stability during intermediate synthetic steps and can be removed in the final stages to unveil the desired functional groups. This strategic approach is a cornerstone of modern organic synthesis, enabling the construction of intricate molecules with potential therapeutic applications.

Table of Compounds Mentioned

List of Chemical Compounds
Compound Name
This compound
2-aminobenzoic acid
N-acylanthranilic acid
Quinazolinone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17NO5 B13967159 Benzyl 5-(benzyloxy)-2-nitrobenzoate CAS No. 61340-14-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61340-14-5

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

benzyl 2-nitro-5-phenylmethoxybenzoate

InChI

InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(11-12-20(19)22(24)25)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2

InChI Key

RZIPPKKQZPOKDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Strategic Methodologies for the Synthesis of Benzyl 5 Benzyloxy 2 Nitrobenzoate

Esterification Pathways for Benzoate (B1203000) Moiety Formation

The formation of the benzyl (B1604629) ester in the target molecule is a critical transformation. Acid-catalyzed nucleophilic acyl substitution, commonly known as Fischer esterification, represents a primary and efficient method for this purpose.

Acid-Catalyzed Nucleophilic Acyl Substitution for Benzyl Ester Synthesis

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of synthesizing Benzyl 5-(benzyloxy)-2-nitrobenzoate, this would typically involve the reaction of 5-(benzyloxy)-2-nitrobenzoic acid with benzyl alcohol. The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of benzyl alcohol attacks this activated carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the benzyl ester. This reaction is reversible, and strategies to drive the equilibrium towards the product side, such as using an excess of one reactant or removing water as it is formed, are often employed. google.com

Reagents and Conditions for Carboxylic Acid Esterification

A variety of reagents and conditions can be employed for the esterification of substituted benzoic acids. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are conventional catalysts for Fischer esterification. usm.myiajpr.com Toluene (B28343) sulfonic acids are also effective. google.com More advanced methods utilize solid acid catalysts or microwave-assisted heating to accelerate the reaction and improve yields. researchgate.net For instance, the esterification of 4-fluoro-3-nitrobenzoic acid has been successfully carried out using a catalytic amount of H₂SO₄ under sealed-vessel microwave conditions. researchgate.net The use of an entraining liquid like toluene or chlorobenzene (B131634) can facilitate the removal of water via azeotropic distillation, thereby driving the reaction to completion. google.com

Table 1: Reagents and Conditions for the Esterification of Substituted Benzoic Acids

Carboxylic Acid Alcohol Catalyst Solvent Temperature (°C) Reaction Time Yield (%)
4-Fluoro-3-nitrobenzoic acid Ethanol H₂SO₄ Ethanol 130 (Microwave) 15 min >90
4-Fluoro-3-nitrobenzoic acid Butanol H₂SO₄ Butanol 130 (Microwave) 15 min Optimal
Nitrobenzoic acid Glycerol H₂SO₄ Toluene >100 - High
Benzoic acid Benzyl alcohol Zeolite HX - 110 12 h ~58

This table presents a summary of various reported conditions for the esterification of substituted benzoic acids, providing a basis for the synthesis of this compound.

Compatibility with Sensitive Functionalities in Esterification

The presence of a nitro group and a benzyloxy group in the starting material or product requires careful consideration of the reaction conditions. The nitro group is generally stable under acidic esterification conditions. However, strongly acidic conditions and high temperatures should be monitored to prevent potential side reactions. The benzyloxy group is also relatively robust under these conditions. However, prolonged exposure to strong acids at elevated temperatures could potentially lead to cleavage of the benzyl ether. Therefore, optimizing the reaction time and temperature, as well as the choice and amount of catalyst, is essential to ensure the integrity of these functional groups.

Benzylation of Phenolic Hydroxyl Groups

The introduction of the benzyloxy group is achieved through the benzylation of a phenolic hydroxyl group, a reaction that typically proceeds via nucleophilic substitution.

Nucleophilic Substitution Reactions for Benzyloxy Installation

The Williamson ether synthesis is a widely used and effective method for the formation of ethers, including the benzylation of phenols. learncbse.infrancis-press.com This reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide, in this case, a benzyl halide such as benzyl bromide or benzyl chloride, in an Sₙ2 reaction to form the corresponding benzyl ether. learncbse.inias.ac.in The choice of a primary benzyl halide is crucial as secondary and tertiary halides are more prone to elimination reactions. learncbse.in

An alternative approach involves the reaction of a hydroxybenzoic acid with a benzyl halide in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com

Role of Basic Conditions and Solvents in Benzylation Efficiency

The efficiency of the benzylation reaction is significantly influenced by the choice of base and solvent. Strong bases are required to sufficiently deprotonate the phenolic hydroxyl group to generate the phenoxide nucleophile. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and sodium hydroxide (NaOH). ias.ac.in

The solvent plays a critical role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are often preferred for Williamson ether synthesis as they can effectively solvate the cation of the base while leaving the anionic nucleophile relatively free, thus enhancing its reactivity. francis-press.com Solvent-free conditions, using solid potassium hydroxide, have also been reported as a convenient and high-yielding method for the benzylation of alcohols. ias.ac.in

Table 2: Reagents and Conditions for the Benzylation of Phenolic Hydroxyl Groups

Phenolic Compound Benzylating Agent Base Solvent Temperature Reaction Time Yield (%)
Alcohols/Phenols Benzyl bromide KOH (solid) Solvent-free - - High
Methyl-5-acetyl-2-hydroxybenzoate Benzyl chloride - Polar solvent - - -
Benzyl alcohol Benzyl bromide KOH (solid) Solvent-free - 4.5 h 96

This table summarizes various conditions for the benzylation of hydroxyl groups, providing insights applicable to the synthesis of this compound.

Selective Benzylation Strategies

Benzylation is the process of adding a benzyl group (C₆H₅CH₂–) to a molecule. In the synthesis of this compound, two benzylations are required: one to form a benzyl ether at the C5 hydroxyl group and another to form a benzyl ester at the carboxylic acid group.

A common and efficient strategy involves the simultaneous benzylation of a precursor molecule like 5-hydroxy-2-nitrobenzoic acid. This can be achieved using a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a weak base like potassium carbonate (K₂CO₃) and a suitable solvent. The base deprotonates both the phenolic hydroxyl group and the carboxylic acid, allowing the resulting anions to act as nucleophiles and attack the benzyl halide, forming both the ether and ester bonds in a single step.

Alternatively, the benzylation can be performed sequentially. The carboxylic acid can be selectively esterified first. One method is the Fischer esterification, which involves reacting the starting acid with benzyl alcohol in the presence of a strong acid catalyst. Another approach is transesterification, where a more common ester, such as a methyl ester, is converted to the benzyl ester by heating with benzyl alcohol and an acid catalyst like p-toluenesulfonic acid (TsOH) prepchem.com. The phenolic hydroxyl group can then be benzylated in a separate step. Enzymatic synthesis using lipases has also been explored for the production of benzyl esters like benzyl benzoate, offering a green alternative to chemical synthesis. researchgate.netsci-hub.sefao.org

Table 1: Benzylation Methods for Carboxylic Acids and Phenols This table is interactive. Users can sort and filter the data.

Method Functional Group Reagents Typical Conditions
Williamson Ether Synthesis Phenolic Hydroxyl Benzyl Halide, Weak Base (e.g., K₂CO₃) Reflux in solvent (e.g., Acetone, DMF)
Fischer Esterification Carboxylic Acid Benzyl Alcohol, Strong Acid Catalyst Heat, removal of water
Transesterification Methyl Ester Benzyl Alcohol, Acid Catalyst (e.g., TsOH) Reflux in solvent (e.g., Benzene) prepchem.com
Nucleophilic Substitution Carboxylic Acid Benzyl Halide, Base Varies depending on specific reagents

Regioselective Nitration of Aromatic Rings

Regioselective nitration involves introducing a nitro group (–NO₂) onto the aromatic ring at a specific position. For this compound, the nitro group is located at the C2 position. The strategy for achieving this depends heavily on the chosen starting material and the directing effects of the substituents already present on the benzene (B151609) ring.

If the synthesis begins with a precursor that does not already contain the nitro group, such as benzyl 3-(benzyloxy)benzoate, the directing effects of the existing groups are paramount. Both the benzyloxy group (at C3) and the benzyl ester group (at C1) influence the position of electrophilic substitution.

Directing Effects : The benzyloxy group is an activating ortho-, para-director, meaning it promotes the substitution at positions 2, 4, and 6. The benzyl ester group is a deactivating meta-director, which directs incoming groups to position 5.

Combined Influence : In the case of benzyl 3-(benzyloxy)benzoate, the powerful activating effect of the benzyloxy group dominates, strongly directing the incoming nitro group to the positions ortho to it (C2 and C4) and para to it (C6). Since both the ester and benzyloxy groups would direct to position 2, this position is highly favored for nitration.

An alternative and more direct route starts with 5-hydroxy-2-nitrobenzoic acid, where the nitro group is already correctly positioned. chemicalbook.comnih.gov The synthesis of this precursor itself often involves the regioselective nitration of 3-hydroxybenzoic acid. chemicalbook.com In this reaction, the hydroxyl group directs the nitration primarily to the ortho position (C2). chemicalbook.com

The conditions for the nitration reaction must be carefully controlled to ensure the desired product is formed with high yield and to minimize the formation of unwanted isomers or side products.

A standard method for nitration is the use of a "nitrating mixture," which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and improve selectivity. scribd.com

Milder nitrating agents can also be employed for more sensitive substrates. For example, copper(II) nitrate (B79036) in tetrahydrofuran (B95107) (THF) can be used for the regioselective nitration of phenols, with reactions often carried out at reflux for several hours. chemicalbook.com Another set of conditions involves using nitric acid in acetic anhydride, which can also be effective for nitrating activated aromatic rings. chemicalbook.com The choice of solvent, temperature, and nitrating agent are all critical variables that must be optimized for the specific substrate. chemicalbook.comscribd.com

Table 2: Conditions for Regioselective Nitration This table is interactive. Users can sort and filter the data.

Starting Material Nitrating Agent Conditions Product Yield Reference
3-Hydroxybenzoic acid Copper(II) nitrate trihydrate THF, Reflux, 3 h 5-Hydroxy-2-nitrobenzoic acid 70% chemicalbook.com
4-Hydroxybenzoic acid 25-35% Nitric Acid, NaNO₂ 20-40 °C 4-Hydroxy-3-nitrobenzoic acid High google.com
Benzyl 4-(benzyloxy)-3-methoxybenzoate Nitric acid; acetic anhydride 20 °C, 3 h Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate 100% (crude) chemicalbook.com
Methyl benzoate Conc. HNO₃, Conc. H₂SO₄ < 15 °C Methyl 3-nitrobenzoate - rsc.org

Integrated Multi-Step Synthesis Protocols

The complete synthesis of this compound is a multi-step process that requires integrating the individual reactions into a coherent and efficient sequence. The order of the steps is crucial for success.

Two primary synthetic pathways can be envisioned for the target molecule, each with its own sequence of functionalization steps.

Pathway A: Starting with 5-Hydroxy-2-nitrobenzoic acid. This is arguably the more direct route. The starting material already possesses the correct substitution pattern of the hydroxyl, nitro, and carboxyl groups. chemicalbook.compharmaffiliates.com The key transformation is a one-pot double benzylation reaction, where both the acidic proton of the carboxyl group and the phenolic proton are replaced by benzyl groups. This strategy is efficient as it installs both benzyl groups simultaneously, completing the synthesis in a single step from this advanced intermediate. scbt.com

Pathway B: Starting with 3-Hydroxybenzoic acid. This route involves building the molecule's functionality in a different order.

Benzylation: The first step would be the benzylation of 3-hydroxybenzoic acid to form benzyl 3-(benzyloxy)benzoate. This protects the hydroxyl group as a benzyl ether and the carboxyl group as a benzyl ester.

Nitration: The second step is the regioselective nitration of the benzylated intermediate. As discussed previously, the directing effects of the benzyloxy and ester groups would guide the nitro group to the desired C2 position.

This sequential approach ensures that the sensitive functional groups are protected or installed in an order that prevents unwanted side reactions during subsequent steps.

Purity of the intermediates and the final product is equally important. Impurities can interfere with subsequent reactions or contaminate the final product. Purification techniques are therefore integral to the synthesis protocol.

Purification of Intermediates: After each reaction step, the product is typically isolated and purified. Common methods include recrystallization, which is effective for solid compounds, and column chromatography, which separates compounds based on their differential adsorption to a stationary phase. chemicalbook.comorgsyn.org For example, crude nitration products are often purified by washing with water to remove acids, followed by recrystallization from a suitable solvent like an ethanol/water mixture. rsc.org

Final Product Purity: The final this compound product must be purified to remove any unreacted starting materials, reagents, or isomeric byproducts. The success of a multi-step synthesis is ultimately judged by the yield and purity of the final isolated compound. chemicalbook.comgoogle.com

Purification and Isolation Techniques for Synthetic Intermediates

The synthesis of this compound involves a multi-step process, commencing from precursors such as 5-hydroxy-2-nitrobenzoic acid. The purity of each synthetic intermediate is paramount to the successful formation and high yield of the final product. Therefore, robust purification and isolation techniques are employed at various stages of the synthesis. These methodologies are primarily focused on removing unreacted starting materials, by-products, and other impurities. The principal techniques utilized include extraction, chromatography, crystallization, and filtration.

A crucial early-stage intermediate in the synthesis is 5-hydroxy-2-nitrobenzoic acid. The purification of this compound is well-documented and typically involves a series of extraction and washing steps. After acidification of the reaction mixture, the product is commonly extracted from the aqueous phase using an organic solvent such as ethyl acetate (B1210297). chemicalbook.comprepchem.com The combined organic extracts are then washed with brine to remove inorganic salts and dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to eliminate residual water. chemicalbook.com Finally, the solvent is removed under reduced pressure to yield the purified intermediate. chemicalbook.com

For intermediates that are solid at room temperature, recrystallization is a powerful purification method. This technique relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For instance, a related compound, 2-hydroxy-5-nitrobenzyl chloride, is purified by recrystallization from hot benzene. orgsyn.org The crude solid is dissolved in a minimal amount of the hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration.

Column chromatography is another versatile technique for the purification of synthetic intermediates, particularly for separating compounds with similar polarities. In the synthesis of nitroaromatic compounds, column chromatography is often employed to isolate the desired product from a complex mixture. chemicalbook.com A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase, typically a mixture of organic solvents, are chosen to achieve optimal separation.

The selection of the specific purification technique or a combination thereof depends on the physicochemical properties of the intermediate, such as its polarity, solubility, and physical state, as well as the nature of the impurities present.

Below is a summary of common purification techniques for intermediates in the synthesis of this compound:

Purification TechniqueDescriptionApplication Example
Extraction Separation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent.Extraction of 5-hydroxy-2-nitrobenzoic acid from an aqueous solution into ethyl acetate. chemicalbook.comprepchem.com
Washing Removal of impurities from an organic layer by shaking it with an aqueous solution in which the impurities are more soluble.Washing the ethyl acetate extract with brine to remove inorganic salts. chemicalbook.com
Drying Removal of residual water from an organic solvent using an anhydrous drying agent.Drying the organic extract with anhydrous magnesium sulfate or sodium sulfate. chemicalbook.com
Evaporation Removal of a solvent from a solution to yield the non-volatile solute.Concentration of the dried organic extract under vacuum to isolate the purified intermediate. chemicalbook.com
Recrystallization Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Purification of 2-hydroxy-5-nitrobenzyl chloride from hot benzene. orgsyn.org
Column Chromatography Separation of a mixture of chemical substances into individual compounds based on their differential adsorption to a stationary phase.Used for the purification of various nitroaromatic intermediates. chemicalbook.com
Filtration Separation of a solid from a liquid or gaseous fluid by interposing a medium through which only the fluid can pass.Collection of a product after acidification of the reaction mixture. prepchem.com

Advanced Chemical Transformations and Reactivity of Benzyl 5 Benzyloxy 2 Nitrobenzoate

Reactivity Profile of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but also enables characteristic transformations such as photochemical rearrangements and chemical reduction to an amine.

Photochemical Rearrangements and Photolabile Properties (based on 2-nitrobenzyl analogs)

The 2-nitrobenzyl moiety is a well-known photolabile protecting group, and its chemistry provides a model for understanding the photochemical behavior of Benzyl (B1604629) 5-(benzyloxy)-2-nitrobenzoate. psu.edunih.gov Upon irradiation with UV light, 2-nitrobenzyl compounds undergo an intramolecular rearrangement, leading to the cleavage of the benzylic C-O bond. nih.gov This process is initiated by an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. researchgate.net

The primary photochemical event for 2-nitrobenzyl compounds is an intramolecular 1,5-hydrogen shift from the benzylic carbon to an oxygen atom of the nitro group. psu.edu This generates a transient quinonoid species known as an aci-nitro tautomer, which is a key intermediate in the photoreaction. psu.edupublish.csiro.auacs.org These aci-nitro intermediates have characteristic strong absorption bands at around 400-430 nm. publish.csiro.auacs.orgresearchgate.net

Following the formation of the aci-nitro tautomer, the reaction proceeds through a series of short-lived intermediates. psu.edu In many cases, the aci-nitro species undergoes cyclization to form a bicyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative (also referred to as a benzisoxazolidine). psu.edunih.govacs.org This cyclic intermediate is often the precursor to the final products. Subsequent rearrangement and cleavage of this intermediate release the protected group and yield an o-nitrosobenzaldehyde derivative as the primary photoproduct. nih.govresearchgate.net

Intermediate SpeciesTypical λmax (nm)Description
Aci-nitro Tautomer~400-430The primary photoproduct formed via intramolecular hydrogen transfer. publish.csiro.auacs.orgresearchgate.net
Benzisoxazolidine Derivative-A short-lived cyclic intermediate formed from the aci-nitro tautomer. psu.eduacs.org
Nitroso Compound~320The final product resulting from the rearrangement, leading to cleavage. researchgate.net

Proton transfer is a critical step in the photochemical cascade of 2-nitrobenzyl compounds. The initial photoreaction is an intramolecular proton transfer (or hydrogen atom transfer) to the excited nitro group to form the aci-nitro intermediate. psu.edupublish.csiro.au Subsequent reaction pathways of this intermediate are also governed by proton transfer events, which can be influenced by the solvent or other proton donors/acceptors in the medium. researchgate.netnih.gov For instance, in the presence of water, proton transfer can lead to the formation of hydrated nitroso compounds. researchgate.netnih.govrsc.org The decay of the aci-nitro transient can involve a dual proton transfer mechanism, particularly in the case of 2-nitrobenzyl alcohols. nih.govrsc.org

The specific reaction pathway that the aci-nitro intermediate follows is highly dependent on the reaction medium, including the solvent, pH, and buffer concentrations. psu.eduacs.orgresearchgate.net Two main competing pathways have been identified for the decay of the primary aci-nitro photoproducts. researchgate.netnih.govrsc.org

Cyclization Pathway : In neutral aqueous solutions (pH 3-8), the "classical" mechanism predominates, involving the cyclization of the aci-nitro tautomer to the benzisoxazolidine intermediate. researchgate.netnih.govrsc.org This is followed by ring-opening to form the final nitroso product. researchgate.net

Proton Transfer Pathway : In aprotic solvents, as well as in acidic or basic aqueous solutions, a different pathway involving proton transfer becomes more significant. researchgate.netnih.govrsc.org This can lead to the formation of hydrated nitroso compounds that then dehydrate to yield the final product. psu.edu

The presence of water is essential for certain photoreactions of nitrobenzyl compounds, particularly for meta and para isomers, and reaction efficiencies can decrease rapidly as water is depleted in solvent mixtures. cdnsciencepub.comcdnsciencepub.com The quantum yield of the photoreaction can be influenced by substituents on the aromatic ring and the nature of the leaving group. researchgate.net

Chemical Reduction of the Nitro Group to Amine (General Chemical Transformation)

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. jsynthchem.comresearchgate.net This conversion can be achieved using a wide variety of reagents and catalytic systems, offering high yields and chemoselectivity. researchgate.netorganic-chemistry.org

Catalytic hydrogenation is a common and efficient method, typically employing transition metal catalysts such as palladium (Pd), platinum (Pt), nickel (Ni), or cobalt (Co) with molecular hydrogen (H₂). unacademy.com This method is often preferred for its clean reaction profile, producing water as the only byproduct. acs.org However, care must be taken as catalytic hydrogenation can also reduce other functional groups, such as carbon-carbon double bonds, or cleave benzyl esters (hydrogenolysis). unacademy.comscite.ai

For molecules containing sensitive functional groups, alternative reduction methods are employed. These include the use of metal hydrides, dissolving metals, or transfer hydrogenation. researchgate.net A variety of metal-free reduction systems have also been developed. organic-chemistry.org The choice of reducing agent can allow for the chemoselective reduction of the nitro group in the presence of other reducible functionalities like ketones, esters, and halogens. organic-chemistry.orgrsc.org For instance, dinitroarenes can be selectively reduced to the corresponding nitroanilines. organic-chemistry.org

Reagent/Catalyst SystemReductantNotes
Pd/C, Pt/C, Raney-NiH₂Common catalytic hydrogenation; can affect other functional groups. acs.org
Co@NCHydrazine hydrateHigh conversion and selectivity under mild conditions. rsc.org
HSiCl₃ / Tertiary amine-Metal-free reduction tolerant of many functional groups. organic-chemistry.org
B₂pin₂ / KOtBu-Metal-free, chemoselective reduction of aromatic nitro groups. organic-chemistry.org
Tetrahydroxydiboron-Metal-free reduction in water. organic-chemistry.org
NaBH₄ / Ni(PPh₃)₄-Reduces nitroaromatics to amines in ethanol. jsynthchem.com
Fe or Sn / HCl-A classic method for nitro group reduction (e.g., Béchamp reduction). researchgate.netarchive.org
Rhodium or Ruthenium compoundsCO / H₂OConducted in the presence of an aqueous alkali solution. scispace.com

Ester Hydrolysis and Transesterification Reactions

The benzyl ester group in Benzyl 5-(benzyloxy)-2-nitrobenzoate can be cleaved through hydrolysis or converted to other esters via transesterification. These reactions typically involve nucleophilic attack at the ester carbonyl carbon.

Ester Hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases. Base-catalyzed hydrolysis (saponification) is generally irreversible as the carboxylate salt is formed. Acid-catalyzed hydrolysis is a reversible process. Benzyl esters can also be hydrolyzed under neutral conditions with water at elevated temperatures (e.g., 180°C to 320°C) and pressures. google.com The rate of hydrolysis for benzyl esters is influenced by the substituents on both the benzyl and benzoate (B1203000) portions of the molecule. archive.org

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction is also typically catalyzed by an acid or a base. masterorganicchemistry.com It is an equilibrium process, and the reaction is often driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct. Various catalysts, including zinc clusters and K₂HPO₄, can promote transesterification under mild conditions. organic-chemistry.orgorganic-chemistry.org Benzyne-mediated methods can also achieve transesterification under mild conditions. organic-chemistry.orgorganic-chemistry.org

ReactionConditionsProductsNotes
Hydrolysis Acid (e.g., H₂SO₄) or Base (e.g., NaOH)5-(benzyloxy)-2-nitrobenzoic acid + Benzyl alcoholBase-catalyzed hydrolysis is irreversible.
Hydrolysis Water (liquid phase), 180-320°C5-(benzyloxy)-2-nitrobenzoic acid + Benzyl alcoholNeutral conditions, no strong acid or base required. google.com
Transesterification Alcohol (R'-OH), Acid or Base catalystMethyl, Ethyl, or other alkyl 5-(benzyloxy)-2-nitrobenzoate + Benzyl alcoholAn equilibrium process. masterorganicchemistry.com
Hydrogenolysis H₂, Pd/C5-(benzyloxy)-2-nitrobenzoic acid + Toluene (B28343)A common method for deprotecting benzyl esters. scite.ai

Functional Group Interconversions and Derivatization Strategies

The aromatic ring of this compound is engineered for specific reactivity, primarily influenced by the presence of the nitro group. This allows for targeted modifications, while the two distinct benzyl groups (ester and ether) present opportunities for selective deprotection strategies.

The core structure of this compound is well-suited for nucleophilic aromatic substitution (SNAr) reactions. The presence of a strong electron-withdrawing nitro group at the ortho position to the ester linkage activates the aromatic ring towards attack by nucleophiles. Electron-withdrawing groups are crucial for SNAr as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction.

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group. For this specific molecule, while there isn't a conventional leaving group like a halide, the principle of activation by the nitro group remains. If a suitable leaving group were present on the ring (e.g., at the position of the ester or ether), the nitro group would facilitate its displacement by a wide range of nucleophiles. The reaction proceeds via an addition-elimination mechanism: the nucleophile first adds to the ring to form the resonance-stabilized Meisenheimer complex, and in the second, slower step, the leaving group is expelled to restore aromaticity. The stabilizing effect of the ortho-nitro group is particularly potent in lowering the activation energy for the formation of this intermediate.

Potential NucleophileHypothetical Product Class (Assuming a Leaving Group)
Hydroxide (B78521) (OH⁻)Phenol (B47542) derivative
Alkoxide (RO⁻)Aryl ether derivative
Ammonia (B1221849) (NH₃) or Amine (RNH₂)Aniline derivative
Thiolate (RS⁻)Thiophenol derivative

A key challenge in the synthesis of complex molecules containing multiple protecting groups is their selective removal. This compound features two different types of benzyl protection: a benzyl ester and a benzyl ether (benzyloxy group). The ability to cleave one without affecting the other is known as orthogonal deprotection and is highly valuable in organic synthesis.

The most common and effective method for cleaving benzyl ethers is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. The process, termed hydrogenolysis, involves the cleavage of the C-O bond by hydrogen, resulting in the formation of the deprotected alcohol (a phenol in this case) and toluene as a byproduct. This method is generally mild and highly selective for benzyl ethers.

Crucially, the conditions for benzyl ether hydrogenolysis are distinct from many of the conditions used for benzyl ester cleavage. For example, methods like using nickel boride can cleave the benzyl ester while leaving the benzyl ether intact. Conversely, catalytic hydrogenolysis is the preferred method for removing the benzyl ether. However, it is important to note that catalytic hydrogenolysis can also cleave benzyl esters. Selective deprotection of the benzyl ether in the presence of the benzyl ester via hydrogenolysis can sometimes be achieved by adding inhibitors like ammonia or pyridine (B92270) to the reaction, which suppress benzyl ester hydrogenolysis. Alternatively, using BCl₃ can allow for selective deprotection of a benzyl ester in the presence of an alkyl ester, but achieving selectivity between a benzyl ester and a benzyl ether with this reagent can be difficult.

Functional GroupPrimary Deprotection MethodReagentsNotesReference
Benzyl EsterLewis Acid Cleavage / Chemoselective ReductionSnCl₄ or Nickel BorideCan be cleaved selectively in the presence of benzyl ethers.
Benzyl Ether (Benzyloxy)Catalytic HydrogenolysisH₂, Pd/CStandard method for benzyl ether removal; side product is toluene.

Sophisticated Spectroscopic and Structural Elucidation of Benzyl 5 Benzyloxy 2 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectral Analysis

A hypothetical ¹H NMR spectrum of Benzyl (B1604629) 5-(benzyloxy)-2-nitrobenzoate would be expected to show distinct signals corresponding to the protons on the three aromatic rings and the two methylene (B1212753) (-CH₂-) groups. The chemical shifts (δ) would be influenced by the electron-withdrawing nitro group and the electron-donating benzyloxy group. Protons on the nitro-substituted ring would likely appear further downfield compared to those on the benzyloxy-substituted rings. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal the connectivity between adjacent protons.

Carbon (¹³C) NMR Spectral Analysis

Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. The spectrum would display signals for each unique carbon atom, including those in the aromatic rings, the ester carbonyl group, and the methylene groups. The chemical shifts of the carbons would be diagnostic of their local electronic environment. For instance, the carbon atom of the carbonyl group would appear significantly downfield, and the carbons attached to the nitro and oxygen atoms would also exhibit characteristic shifts.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a series of two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range correlations between protons and carbons, which is critical for piecing together the entire molecular structure, including the precise positions of the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and large molecules. In a hypothetical ESI-MS analysis of Benzyl 5-(benzyloxy)-2-nitrobenzoate, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The resulting mass-to-charge ratio (m/z) would provide the molecular weight of the ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental formula of the compound. For this compound (C₂₁H₁₇NO₅), the exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique for the verification of the identity and the assessment of the purity of synthesized organic compounds such as this compound. This method couples the potent separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry, providing a high degree of sensitivity and selectivity. nih.govlcms.cz

In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities, starting materials, or side products on a suitable chromatography column (e.g., a C18 column). The separated components then enter the mass spectrometer, where they are ionized. Given the structure of the target molecule, electrospray ionization (ESI) is a commonly employed technique. Nitroaromatic compounds can be detected in negative ion mode due to the electron-withdrawing nature of the nitro group, which can stabilize a negative charge. rsc.orgresearchgate.net

The primary confirmation of the compound's identity comes from the detection of its molecular ion peak. For this compound (molecular formula C₂₁H₁₇NO₅), the expected exact mass is approximately 363.11 g/mol . scbt.comcymitquimica.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 364.12. Adducts with other ions from the mobile phase, such as sodium [M+Na]⁺, might also be detected. In negative ion mode, the deprotonated molecule [M-H]⁻ could be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, further substantiating the compound's identity.

The purity of the sample is determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks. This allows for a quantitative assessment of purity, which is crucial for ensuring the quality of the compound for subsequent applications.

Table 1: Expected LC-MS Data for this compound

Parameter Expected Value
Molecular Formula C₂₁H₁₇NO₅
Molecular Weight 363.36 g/mol scbt.comcymitquimica.com
Expected [M+H]⁺ (m/z) ~364.12
Expected [M+Na]⁺ (m/z) ~386.10

| Ionization Technique | Electrospray Ionization (ESI) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the characteristic vibrational frequencies of its chemical bonds. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its key structural features.

The presence of the nitro group (NO₂) is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The ester functional group is identified by a strong absorption from the carbonyl (C=O) stretch. The aromatic rings (benzene moieties) will show characteristic absorptions for C-H stretching and C=C ring stretching. Furthermore, the C-O bonds of the ester and the ether linkage will also produce signals in the fingerprint region.

Based on data from structurally similar compounds, the expected IR absorption bands for this compound are summarized below.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
**Nitro Group (Ar-NO₂) ** Asymmetric Stretch ~1520 - 1560
Symmetric Stretch ~1340 - 1370
Ester (C=O) Carbonyl Stretch ~1720 - 1740
Aromatic Ring C-H Stretch ~3000 - 3100
C=C Stretch ~1450 - 1600
Ether (Ar-O-CH₂) C-O Stretch ~1200 - 1275 (asymmetric)
~1000 - 1075 (symmetric)

| Ester (C-O) | C-O Stretch | ~1100 - 1300 |

X-ray Crystallography for Solid-State Structure Determination (for related compounds, indicating potential for target)

Studies on various substituted benzoate (B1203000) and nitrobenzoate derivatives frequently report their crystallization in common crystal systems, such as monoclinic or orthorhombic. nih.gov For example, the related compound Methyl 3-carboxy-5-nitrobenzoate crystallizes in the monoclinic system. nih.gov It is plausible that this compound, if obtained in a crystalline form suitable for X-ray diffraction, could adopt a similar crystal system.

The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal lattice. For a monoclinic system, α and γ are 90°, while β is not. These parameters are unique to the specific crystalline form of a compound.

Table 3: Example Crystal Data for a Related Compound (Methyl 3-carboxy-5-nitrobenzoate)

Parameter Value
Compound Methyl 3-carboxy-5-nitrobenzoate nih.gov
Formula C₉H₇NO₆ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c
a (Å) 7.3450 (15) nih.gov
b (Å) 8.9050 (18) nih.gov
c (Å) 14.474 (3) nih.gov
β (°) 91.18 (3) nih.gov
Volume (ų) 946.5 (3) nih.gov

| Z | 4 nih.gov |

This data is provided as an illustrative example of a related structure to indicate potential parameters.

In the solid state, the conformation of this compound would be influenced by steric and electronic factors, as well as crystal packing forces. The nitro group and the ester group are often observed to be nearly coplanar with the benzene (B151609) ring to which they are attached, maximizing resonance stabilization. publish.csiro.au

π–π Stacking: The multiple aromatic rings in the molecule provide ample opportunity for π–π stacking interactions between adjacent molecules, a common feature in the crystal structures of aromatic nitro compounds. nih.gov

C-H···O Interactions: Weak hydrogen bonds between aromatic or methylene (CH₂) hydrogens and the oxygen atoms of the nitro or ester groups can play a significant role in the crystal packing.

Dipole-Dipole Interactions: The polar nitro and ester groups can lead to significant dipole-dipole interactions that help to organize the molecules in the crystal lattice.

The interplay of these forces determines the final, most thermodynamically stable arrangement of the molecules in the solid state. publish.csiro.au

Computational Chemistry and Theoretical Modeling of Benzyl 5 Benzyloxy 2 Nitrobenzoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Benzyl (B1604629) 5-(benzyloxy)-2-nitrobenzoate, DFT studies are instrumental in elucidating its electronic properties, which are fundamental to its chemical behavior.

A potential energy surface (PES) is a conceptual and mathematical tool for exploring chemical reactions. It represents the energy of a molecule as a function of its geometry. libretexts.orgpythoninchemistry.orgyoutube.comresearchgate.net For Benzyl 5-(benzyloxy)-2-nitrobenzoate, mapping the PES for reactions such as the reduction of the nitro group or the hydrolysis of the ester linkage is critical for understanding the reaction mechanisms.

The PES for the reduction of the nitro group, a common reaction for nitroaromatic compounds, would likely show a multi-step pathway involving several intermediates. mdpi.comresearchgate.net The surface would map the energy changes as the nitro group is progressively reduced to a nitroso, hydroxylamino, and finally an amino group. The topography of the PES, including the location of energy minima (reactants, intermediates, and products) and saddle points (transition states), dictates the most favorable reaction pathway. pythoninchemistry.orgyoutube.com

Similarly, the PES for the hydrolysis of the ester group would illustrate the energy landscape for the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the ester bond. Computational exploration of these surfaces allows for the determination of activation energies, which are key to predicting reaction rates. youtube.com

DFT calculations are employed to locate and characterize the geometry and energy of stationary points on the potential energy surface, which include reaction intermediates and transition states. For this compound, this analysis is crucial for understanding the step-by-step mechanism of its reactions.

In the case of nitro group reduction, DFT can be used to model the structure of intermediates such as the nitrosobenzene and phenylhydroxylamine analogues. The stability of these intermediates can be assessed by calculating their energies relative to the reactant and products.

Transition state theory, combined with DFT, allows for the calculation of the activation energy barriers for each step of a reaction. For instance, the transition state for the initial one-electron reduction of the nitro group can be located and its structure analyzed to understand the factors that influence the reaction rate. The geometry of the transition state provides insights into the bond-breaking and bond-forming processes occurring during the reaction.

DFT is a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical predictions of its infrared (IR) and ultraviolet-visible (UV-Vis) spectra are particularly valuable.

The theoretical IR spectrum can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending modes of the various functional groups present, such as the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, and the C-O stretches of the ether and ester linkages. scielo.org.zaspectroscopyonline.com Comparison with an experimental IR spectrum can help confirm the molecular structure.

The UV-Vis absorption spectrum can be predicted using time-dependent DFT (TD-DFT). The calculations would likely reveal electronic transitions corresponding to π→π* transitions within the aromatic rings and n→π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro, ether, and ester groups. youtube.com The predicted absorption maxima (λmax) can be correlated with the electronic structure of the molecule.

Table 1: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Wavenumber/WavelengthAssignment
IR Vibrational Frequency~1730 cm-1C=O stretch (ester)
IR Vibrational Frequency~1530 cm-1Asymmetric NO2 stretch
IR Vibrational Frequency~1350 cm-1Symmetric NO2 stretch
IR Vibrational Frequency~1250 cm-1C-O stretch (ester)
IR Vibrational Frequency~1100 cm-1C-O stretch (ether)
UV-Vis Absorption~250 nmπ→π* transition (aromatic rings)
UV-Vis Absorption~300 nmn→π* transition (nitro group)

Note: These are illustrative values based on typical ranges for these functional groups and may vary depending on the specific computational method and basis set used.

Conformational Analysis and Molecular Dynamics (if applicable to chemical stability/reactivity)

The presence of several single bonds in this compound, specifically in the benzyl and benzyloxy groups, allows for considerable conformational flexibility. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.

The rotation around the C-O bonds of the ester and ether linkages, as well as the rotation of the benzyl groups, can lead to various spatial arrangements of the molecule. These different conformations can have varying stabilities and may influence the molecule's reactivity by altering the accessibility of the reactive sites. For instance, certain conformations might sterically hinder the approach of a reactant to the nitro or ester group. thieme-connect.de

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. mdpi.combenthamdirect.comnih.gov By simulating the motion of the atoms at a given temperature, MD can provide insights into the conformational landscape of the molecule and the transitions between different conformations. This information is valuable for understanding how the molecule behaves in a dynamic environment and how its flexibility might impact its interactions with other molecules.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are powerful tools for predicting the reactivity of molecules. For this compound, these descriptors can help identify the most reactive sites and predict the types of reactions the molecule is likely to undergo.

Key quantum chemical descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.netresearchgate.netnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the LUMO is likely to be localized on the nitroaromatic ring, indicating that this part of the molecule is the primary site for nucleophilic attack or reduction.

Mulliken Population Analysis: This analysis provides a way to estimate the partial atomic charges on each atom in the molecule. uni-muenchen.dewikipedia.orgq-chem.comchemrxiv.orgscispace.com The distribution of charges can reveal the electrophilic and nucleophilic sites. For instance, the carbon atom of the carbonyl group is expected to have a significant positive charge, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the oxygen atoms of the nitro and carbonyl groups would be regions of high negative potential.

Table 2: Illustrative Quantum Chemical Descriptors for this compound

DescriptorIllustrative ValueInterpretation
HOMO Energy-7.5 eVRelated to electron-donating ability
LUMO Energy-2.5 eVRelated to electron-accepting ability
HOMO-LUMO Gap5.0 eVIndicator of chemical stability
Mulliken Charge on Carbonyl Carbon+0.6 eElectrophilic site
Mulliken Charge on Nitro Group Nitrogen+0.8 eElectrophilic site

Note: These values are illustrative and would depend on the specific computational methodology.

Advanced Chemical Applications of Benzyl 5 Benzyloxy 2 Nitrobenzoate in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Multi-Component Reactions

While specific multi-component reactions (MCRs) directly employing Benzyl (B1604629) 5-(benzyloxy)-2-nitrobenzoate are not extensively documented, its structural features make it a promising candidate for such transformations. The electron-withdrawing nitro group activates the aromatic ring, and the ester functionalities can be modified post-reaction. A key transformation is the reduction of the nitro group to an amine. This resulting amino-ester can then serve as a crucial component in well-known MCRs like the Ugi or Passerini reactions, which are powerful tools for rapidly building molecular complexity from simple starting materials. This approach allows for the efficient synthesis of diverse compound libraries with potential applications in drug discovery.

Precursor for Diverse Chemical Scaffolds and Functional Materials

The compound's architecture makes it a valuable precursor for a wide array of chemical structures and advanced materials.

A primary application of Benzyl 5-(benzyloxy)-2-nitrobenzoate is its role as a precursor to substituted benzoic acids. The benzyl ester group can be selectively removed, often through catalytic hydrogenation, to unmask the carboxylic acid. This deprotection is typically a high-yielding and clean reaction. The resulting 5-(benzyloxy)-2-nitrobenzoic acid can then be converted into a variety of other derivatives, such as amides and other esters, which serve as important intermediates in the synthesis of more complex molecules. researchgate.netnih.gov

Precursor CompoundTypical ReactionProduct
This compoundCatalytic Hydrogenation (H₂, Pd/C)5-(Benzyloxy)-2-aminobenzoic acid
This compoundSelective Hydrolysis/Hydrogenolysis5-(Benzyloxy)-2-nitrobenzoic acid

Benzyloxy-substituted aromatic compounds are valuable building blocks in the synthesis of macrocycles, a class of molecules important in drug discovery and host-guest chemistry. nih.govresearchgate.netnih.gov The general strategy involves creating a linear precursor that includes the benzyloxy-substituted unit. cam.ac.ukcore.ac.uk The benzyloxy groups can then be removed to reveal reactive phenol (B47542) groups. These phenols can subsequently undergo an intramolecular cyclization reaction to form the final macrocyclic structure. cam.ac.uk While direct use of this compound is less common, its core structure is analogous to precursors used in these sophisticated synthetic strategies. core.ac.uk

After chemical modification, this compound has significant potential in the design of ligands for Metal-Organic Frameworks (MOFs). researchgate.net The crucial step is the reduction of the nitro group to an amine, yielding an aminobenzoic acid derivative. ekb.egscinito.ai This molecule can then act as a multitopic linker, where the carboxylate group coordinates with metal ions and the amine group provides a site for further functionalization. researchgate.netnih.gov This post-synthetic modification allows for the tuning of the MOF's properties, such as its porosity and catalytic activity, making it suitable for applications in gas storage, separation, and catalysis. ekb.egnih.gov

Development of Novel Synthetic Reagents or Catalysts

The derivative of this compound, specifically the aminobenzoic acid obtained after nitro group reduction, serves as a valuable scaffold for creating new synthetic reagents and catalysts. researchgate.netmdpi.comnih.gov The presence of both an amino and a carboxyl group on the aromatic ring provides handles for introducing chiral auxiliaries or metal-binding moieties. nih.govacs.org For example, these functionalized aminobenzoic acids can be developed into ligands for asymmetric catalysis, a field focused on the synthesis of single-enantiomer compounds, which is of critical importance in the pharmaceutical industry.

Exploration in Photolabile Protecting Group Chemistry (based on 2-nitrobenzyl analogs)

The 2-nitrobenzyl moiety is a classic example of a photolabile protecting group, which can be cleaved from a molecule upon exposure to UV light. researchgate.netpsu.eduwikipedia.org this compound contains this key structural feature. mdpi.com Upon irradiation, 2-nitrobenzyl esters undergo an intramolecular rearrangement to release the protected carboxylic acid and form a 2-nitrosobenzaldehyde byproduct. researchgate.netrsc.org This light-triggered "uncaging" provides precise spatial and temporal control over the release of active molecules. nih.gov The 5-benzyloxy substituent on the aromatic ring could potentially be used to modulate the photochemical properties, such as the required wavelength for cleavage and the efficiency of the release. nih.govacs.org This makes the compound an interesting candidate for developing new photoresponsive materials and drug delivery systems. rsc.orgresearchgate.netrsc.org

Future Research Trajectories and Unexplored Chemical Landscape of Benzyl 5 Benzyloxy 2 Nitrobenzoate

Elucidation of Uncharacterized Reaction Pathways and Side Reactions

The synthesis of Benzyl (B1604629) 5-(benzyloxy)-2-nitrobenzoate typically involves nitration and esterification reactions. However, a comprehensive understanding of all potential reaction pathways and the formation of minor side products is likely incomplete. Future research should focus on a detailed mechanistic investigation to identify and characterize these alternative pathways.

Key Research Areas:

Mechanistic Studies: In-depth studies of the reaction mechanisms under various conditions (e.g., solvent, temperature, catalyst) could reveal subtleties that lead to the formation of unexpected isomers or byproducts. For instance, mechanochemical synthesis, which involves grinding solid reactants, has been shown to alter reaction selectivity and could lead to different outcomes compared to traditional solution-phase synthesis. researchgate.net

Byproduct Identification: A thorough analysis of reaction mixtures using advanced analytical techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy is crucial for identifying and quantifying minor side products. One potential side product to investigate is benzyl benzoate (B1203000), the formation of which could arise from transesterification or other side reactions under certain conditions. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction intermediates and transition states, providing theoretical insights into the Gibbs free energy changes and predicting the most likely reaction pathways and potential side reactions. researchgate.net

Research FocusTechniquesPotential Outcomes
Reaction MechanismIn-situ spectroscopy, kinetic studiesDeeper understanding of reaction kinetics and intermediates.
Side Product AnalysisHPLC-MS, GC-MS, NMRIdentification and quantification of impurities.
Computational ChemistryDFT calculationsPrediction of reaction pathways and transition states.

Development of Green Chemistry Approaches for Synthesis

Traditional nitration and esterification methods often rely on harsh reagents and produce significant waste. The development of environmentally benign synthetic routes for Benzyl 5-(benzyloxy)-2-nitrobenzoate is a critical area for future research. researchgate.netresearchgate.net

Potential Green Strategies:

Solid Acid Catalysts: Replacing corrosive liquid acids like sulfuric acid with recyclable solid acid catalysts, such as zeolites or supported inorganic nitrates, could lead to cleaner and more selective nitration processes. researchgate.netresearchgate.net

Biocatalysis: The use of enzymes, such as lipases for esterification or novel biocatalysts for aromatic nitration, offers a highly selective and environmentally friendly alternative to conventional chemical methods. canberra-ip.comresearchgate.net

Alternative Solvents and Energy Sources: Exploring the use of ionic liquids, supercritical fluids, or solvent-free conditions can minimize the environmental impact of the synthesis. researchgate.net Microwave-assisted synthesis is another avenue that can reduce reaction times and energy consumption. researchgate.net

Green Chemistry ApproachAdvantages
Solid Acid CatalystsReusability, reduced corrosion, improved selectivity. researchgate.netresearchgate.net
BiocatalysisHigh selectivity, mild reaction conditions, biodegradable. canberra-ip.com
Alternative SolventsReduced VOCs, potential for improved reaction rates. researchgate.net
Microwave/UltrasoundFaster reaction times, reduced energy consumption. researchgate.net

Investigation of Solid-State Reactivity and Polymorphism

The behavior of this compound in the solid state, including its photochemical reactivity and potential for polymorphism, remains an uncharted domain. The nitro group, in particular, can impart interesting solid-state properties.

Future Research Directions:

Photochemistry: Aromatic nitro compounds are known to undergo photochemical reactions in the solid state, such as intramolecular hydrogen abstraction. rsc.org Investigating the photostability and photoreactivity of solid this compound could reveal novel reaction pathways and products.

Polymorphism: Many organic compounds, including benzoates, can exist in different crystalline forms, or polymorphs, each with unique physical properties. rsc.org A systematic study to identify and characterize potential polymorphs of this compound is warranted, as this could have implications for its application in materials science.

Crystal Engineering: Understanding the intermolecular interactions in the solid state can pave the way for the design of co-crystals with tailored properties.

Research AreaFocusPotential Significance
Solid-State PhotochemistryIntramolecular hydrogen abstraction, photorearrangements. rsc.orgDiscovery of new reactions and light-sensitive materials.
Polymorphism ScreeningIdentification of different crystal forms. rsc.orgImpact on physical properties like solubility and melting point.
Co-crystallizationFormation of multi-component crystals.Engineering of novel materials with desired properties.

Exploration of Novel Catalytic Applications for Functional Group Transformations

The functional groups present in this compound, namely the nitro group and the ester linkages, can serve as handles for a variety of chemical transformations. This opens up possibilities for using this compound as a precursor in the synthesis of other valuable molecules.

Potential Catalytic Transformations:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which is a key functional group in many pharmaceuticals and dyes. mdpi-res.com This transformation would yield Benzyl 5-(benzyloxy)-2-aminobenzoate, a potentially useful synthetic intermediate.

Catalytic Hydrogenolysis: The benzyl ether and benzyl ester groups can be cleaved through catalytic hydrogenolysis, deprotecting the hydroxyl and carboxylic acid functionalities. This would provide access to 5-hydroxy-2-nitrobenzoic acid.

Cross-Coupling Reactions: The aromatic ring could potentially be functionalized further through various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new substituents and the synthesis of a diverse library of derivatives. mdpi-res.com

Functional GroupTransformationPotential Product
Nitro GroupCatalytic ReductionBenzyl 5-(benzyloxy)-2-aminobenzoate
Benzyl Ether/EsterCatalytic Hydrogenolysis5-hydroxy-2-nitrobenzoic acid
Aromatic RingCross-Coupling ReactionsSubstituted this compound derivatives

Advanced Material Science Integration Studies

The unique electronic and structural features of this compound suggest its potential for integration into advanced materials with novel properties.

Prospective Applications in Materials Science:

Precursor for Polymers: Following the reduction of the nitro group to an amine, the resulting diamine could be used as a monomer for the synthesis of high-performance polymers such as polyamides or polyimides.

Sensor Technology: Nitroaromatic compounds are known to be detectable by various sensor technologies. mdpi.com this compound could be investigated as a target analyte or as a component in the design of new chemical sensors.

Non-linear Optical Materials: The presence of electron-donating (benzyloxy) and electron-withdrawing (nitro) groups on the aromatic ring suggests that this molecule might exhibit non-linear optical properties, which are of interest for applications in optoelectronics.

Application AreaRationalePotential Impact
Polymer ChemistryMonomer for high-performance polymers.Development of new materials with enhanced thermal and mechanical properties.
Chemical SensorsDetection of nitroaromatic compounds. mdpi.comCreation of sensitive and selective sensors for environmental or security applications.
Non-linear OpticsPush-pull electronic structure.Advancements in optical communication and data storage technologies.

Q & A

Q. What are the recommended synthetic routes for Benzyl 5-(benzyloxy)-2-nitrobenzoate, and how are intermediates characterized?

Methodological Answer: A common approach involves multi-step functionalization of substituted benzoic acid derivatives. For example:

  • Step 1: Condensation of a hydroxylated nitrobenzoate precursor (e.g., 5-hydroxy-2-nitrobenzoic acid) with benzyl bromide under basic conditions to introduce the benzyloxy group .
  • Step 2: Protection of the carboxylic acid via benzylation using benzyl chloride and a catalyst like silver oxide in DMF .
  • Characterization: Intermediate purity is verified by HPLC (>95%) and structural confirmation via 1H^1H-NMR (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) and mass spectrometry (observed [M+H]+ = 408.3) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition (e.g., nitro group reduction) via periodic TLC analysis .
  • Spill Management: Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. How can researchers confirm the absence of isomeric impurities in the final product?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min). Monitor for retention time consistency (±0.2 min) .
  • Spectroscopy: Compare experimental 13C^{13}C-NMR data with computational predictions (e.g., DFT calculations for carbonyl carbons at ~165–170 ppm) to rule out regioisomers .

Advanced Research Questions

Q. How can conflicting data on nitro group reactivity in this compound be resolved during synthetic optimization?

Methodological Answer:

  • Controlled Experiments: Vary reaction parameters (temperature, solvent polarity) to isolate competing pathways. For example:
    • Reductive Side Reactions: Trace Pd catalyst residues (from hydrogenation steps) may reduce the nitro group. Test via ICP-MS for Pd contamination .
    • Competitive Aromatic Substitution: Use Hammett plots to assess electronic effects of substituents on nitration efficiency .
  • Advanced Analytics: Employ in-situ IR spectroscopy to monitor nitro group stability (asymmetric stretching at ~1520 cm1^{-1}) during reactions .

Q. What strategies mitigate steric hindrance during benzylation of the 5-hydroxy intermediate?

Methodological Answer:

  • Catalyst Optimization: Replace traditional Ag2 _2O with phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance benzyl bromide activation in polar aprotic solvents .
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 80°C, minimizing side-product formation .
  • Computational Modeling: Use molecular docking simulations to predict spatial accessibility of the hydroxyl group for benzylation .

Q. How does the benzyloxy group influence the compound’s stability under acidic or basic conditions?

Methodological Answer:

  • Stability Studies:
    • Acidic Conditions (pH 2): Monitor hydrolysis via 1H^1H-NMR (loss of benzyloxy protons at δ 5.1 ppm over 24 hours).
    • Basic Conditions (pH 12): Observe nitro group degradation via UV-Vis (absorbance shift from 320 nm to 280 nm) .
  • Stabilization Techniques: Introduce electron-withdrawing substituents (e.g., fluoro groups) meta to the benzyloxy group to reduce nucleophilic attack .

Q. What are the applications of this compound in synthesizing bioactive heterocycles?

Methodological Answer:

  • Cyclization Reactions: Use the nitro group as a directing group for Pd-catalyzed C–H activation to form benzisoxazoles (e.g., reaction with aryl iodides at 100°C) .
  • Reductive Functionalization: Hydrogenate the nitro group to an amine (10% Pd/C, H2_2, 50 psi) for subsequent coupling with acyl chlorides to generate amide libraries .

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